molecular formula C25H18ClN3O2S B2646261 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE CAS No. 899760-58-8

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B2646261
CAS No.: 899760-58-8
M. Wt: 459.95
InChI Key: DRTPKKDMBZALTI-UHFFFAOYSA-N
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Description

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C26H20ClN3O2S. This compound is part of the chromeno[2,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenyl derivatives with chromeno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-(4-CHLOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-PHENYLACETAMIDE apart from similar compounds is its unique structural configuration, which imparts specific biological activities. Its ability to selectively inhibit certain enzymes makes it a valuable compound for therapeutic research .

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Structure

The compound features a chromeno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and an N-phenylacetamide moiety. The presence of sulfur in its structure suggests potential reactivity that could influence its biological activity.

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the chromeno[2,3-d]pyrimidine core : This can be achieved through cyclization reactions involving substituted precursors.
  • Functionalization : Introduction of the 4-chlorophenyl group and the sulfanyl linkage.
  • Final modifications : These may include acylation to form the N-phenylacetamide component.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that chromeno[2,3-d]pyrimidine derivatives can inhibit specific protein kinases involved in cancer cell proliferation. The mechanism typically involves:

  • Inhibition of cell signaling pathways , leading to reduced cell growth.
  • Induction of apoptosis in cancer cells.

Antimicrobial Activity

Compounds in this class have also been evaluated for antimicrobial properties. In vitro studies suggest effectiveness against various bacterial strains, potentially due to their ability to disrupt cellular processes or inhibit enzyme functions critical for bacterial survival.

Anticonvulsant Activity

Recent investigations into related compounds have highlighted anticonvulsant properties. For example, derivatives have shown protective effects in animal models against seizures induced by maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance efficacy.

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth and induction of apoptosis
AntimicrobialEffective against various bacterial strains
AnticonvulsantProtective effects in MES seizure models

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a similar chromeno[2,3-d]pyrimidine derivative on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis, suggesting that this class of compounds may serve as promising leads for developing new anticancer agents.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of a series of pyrimidine derivatives, including those similar to our compound. The results demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating potential for further development as antibiotics.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Targeting specific kinases or enzymes critical for cancer cell survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors may account for anticonvulsant effects.
  • Cell Membrane Disruption : Potential interference with bacterial membranes leading to cell death.

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c26-18-12-10-16(11-13-18)23-28-24-20(14-17-6-4-5-9-21(17)31-24)25(29-23)32-15-22(30)27-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTPKKDMBZALTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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